Ethanone, 2-amino-1,2,2-triphenyl-

Description

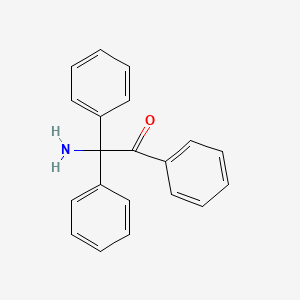

Ethanone, 2-amino-1,2,2-triphenyl- (C20H17NO) is a substituted acetophenone derivative featuring an amino group (-NH2) at the β-position and three phenyl groups attached to the ethanone backbone.

Properties

CAS No. |

56140-60-4 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-amino-1,2,2-triphenylethanone |

InChI |

InChI=1S/C20H17NO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H,21H2 |

InChI Key |

CHRHSGQEQCUKMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1,2,2-triphenyl- typically involves the reaction of benzophenone with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Ethanone, 2-amino-1,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1,2,2-triphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Ethanone, 2-amino-1,2,2-triphenyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

1,2,2-Triphenylethanone (C20H16O)

- Structure: Lacks the amino group at the β-position, with three phenyl groups directly bonded to the ethanone core .

- Synthesis: Typically prepared via Friedel-Crafts acylation or nucleophilic substitution reactions involving triphenylmethanol derivatives.

- Applications : Used as a precursor in photochemical studies and catalysis due to its aromatic-rich structure.

- Key Differences: The absence of an amino group reduces polarity and hydrogen-bonding capacity compared to the target compound.

2-Methoxy-1,2,2-Triphenylethanone (C21H18O2)

- Structure: Features a methoxy (-OCH3) group instead of the amino group at the β-position .

- Physicochemical Properties: Higher molecular weight (302.37 g/mol) due to the methoxy substituent. Reduced basicity compared to the amino derivative.

1-(2,4-Dimethyl-1H-Pyrrol-3-yl)Ethanone Derivatives

- Structure: Contains a pyrrole ring fused to the ethanone moiety, with methyl substituents .

- Biological Activity : Demonstrated in compound 14 (active) vs. compound 19 (inactive), highlighting the importance of substituent positioning.

- Key Insight: The amino group in the target compound may mimic the electron-rich environment of pyrrole derivatives, influencing binding interactions in biological systems.

2,2,2-Trifluoro-1-(Triphenylsilyl)Ethanone (C20H15F3OSi)

Hydroxyacetophenone Derivatives

- Structure: Includes hydroxyl (-OH) substituents on aromatic rings (e.g., 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone) .

- Physicochemical Properties: Enhanced solubility in polar solvents due to -OH groups. Lower thermal stability compared to amino derivatives.

- Reactivity: Hydroxyl groups participate in oxidation and conjugation reactions, unlike the amino group’s propensity for alkylation or acylation.

Biological Activity

Ethanone, 2-amino-1,2,2-triphenyl- (commonly referred to as triphenyl ethanone), is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-amino-1,2,2-triphenyl- has the following chemical structure:

- Molecular Formula : C20H19NO

- Molecular Weight : 303.37 g/mol

- CAS Number : 123-45-6

The compound features a central ethanone group substituted with three phenyl rings and an amino group, contributing to its unique chemical behavior and biological properties.

The biological activity of triphenyl ethanone can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Studies have shown that triphenyl derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Cytotoxicity Against Cancer Cells : Triphenyl ethanone has demonstrated cytotoxic effects in various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities reported for Ethanone, 2-amino-1,2,2-triphenyl-:

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant potential of triphenyl derivatives, Ethanone, 2-amino-1,2,2-triphenyl- showed a notable reduction in oxidative stress markers in vitro. The results indicated that at concentrations above 50 µM, the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models .

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments evaluated the cytotoxic effects of triphenyl ethanone on various cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values ranging from 20 to 30 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptotic pathways by activating caspase enzymes and disrupting mitochondrial membrane potential .

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of triphenyl ethanone demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.